N-[4-(1,3-benzothiazol-2-yl)phenyl]pentanamide
Description
N-[4-(1,3-benzothiazol-2-yl)phenyl]pentanamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-2-3-8-17(21)19-14-11-9-13(10-12-14)18-20-15-6-4-5-7-16(15)22-18/h4-7,9-12H,2-3,8H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNLFASIBFUGHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]pentanamide typically involves the reaction of 2-aminobenzothiazole with 4-bromobenzoyl chloride, followed by the reaction with pentanoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent such as dichloromethane or chloroform .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives, including this compound, often involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzothiazol-2-yl)phenyl]pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of more complex benzothiazole derivatives.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Explored for its potential use as a therapeutic agent in the treatment of diseases such as cancer and bacterial infections.
Industry: Utilized in the development of luminescent materials and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]pentanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or bacterial growth .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide
- N-[3-(benzothiazol-2-yl)-4-hydroxyphenyl]-octanamide
- N-[4-(benzothiazol-2-yl)phenyl]-octanamide
Uniqueness
N-[4-(1,3-benzothiazol-2-yl)phenyl]pentanamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its pentanamide moiety differentiates it from other benzothiazole derivatives, potentially leading to unique interactions with molecular targets and distinct applications in various fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
